N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound that features a benzimidazole moiety and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 1-ethyl-1H-benzimidazole-2-thiol with 2,3-dichlorobenzaldehyde in the presence of a suitable solvent like ethanol. The resulting intermediate is then reacted with hydrazine hydrate to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and hydrazide groups.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety can interact with DNA, proteins, and enzymes, leading to various biological effects. The hydrazide group can form reactive intermediates that further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different biological activities and applications compared to similar compounds .
Properties
Molecular Formula |
C18H16Cl2N4OS |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H16Cl2N4OS/c1-2-24-15-9-4-3-8-14(15)22-18(24)26-11-16(25)23-21-10-12-6-5-7-13(19)17(12)20/h3-10H,2,11H2,1H3,(H,23,25)/b21-10+ |
InChI Key |
FKWXUIJINBFJES-UFFVCSGVSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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